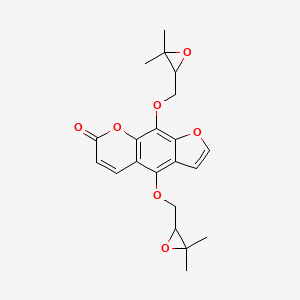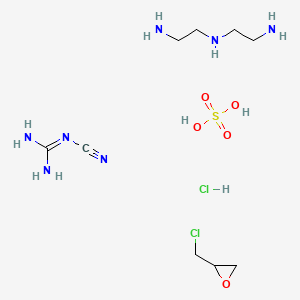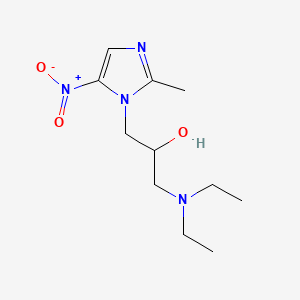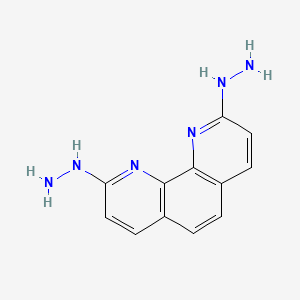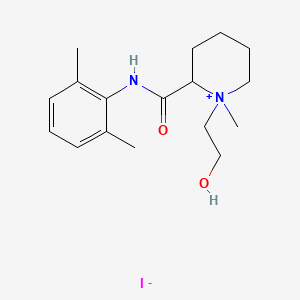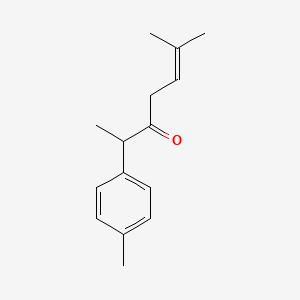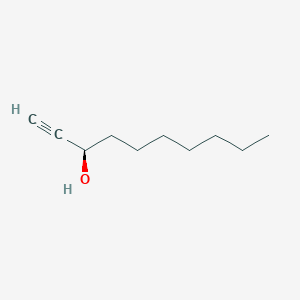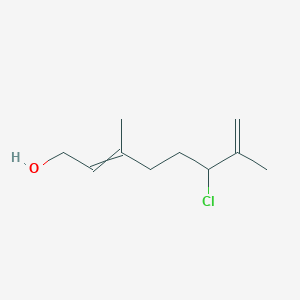
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol is a chlorinated derivative of a monoterpenoid alcohol This compound is characterized by its unique structure, which includes a chlorine atom attached to the carbon chain, making it distinct from other similar compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol typically involves the chlorination of 3,7-dimethylocta-2,7-dien-1-ol. This process can be achieved through various methods, including:
Direct Chlorination: This method involves the direct addition of chlorine gas to the parent compound under controlled conditions.
Substitution Reactions: Using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace a hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in various biochemical reactions, potentially leading to the inhibition of microbial growth or the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes or receptors in a specific manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-ol: A non-chlorinated analog with similar structural features but lacking the chlorine atom.
Nerol: Another isomer of 3,7-dimethylocta-2,6-dien-1-ol, known for its pleasant fragrance and use in perfumery.
Geraniol: A stereoisomer of nerol, widely used in the fragrance industry.
Uniqueness
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This chlorinated derivative may exhibit enhanced reactivity and different biological activities compared to its non-chlorinated counterparts.
Propriétés
Numéro CAS |
74514-18-4 |
|---|---|
Formule moléculaire |
C10H17ClO |
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
6-chloro-3,7-dimethylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H17ClO/c1-8(2)10(11)5-4-9(3)6-7-12/h6,10,12H,1,4-5,7H2,2-3H3 |
Clé InChI |
RTDZFTJCGOSRSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CCC(=CCO)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


